N-(5-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a central thiazol-4-yl moiety linked to a sulfur-containing oxoethyl group and a p-tolylamino substituent. The phenyl ring at the acetamide terminus is substituted with a 5-chloro-2-methyl group, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S2/c1-13-3-7-16(8-4-13)23-20(27)12-29-21-24-17(11-28-21)10-19(26)25-18-9-15(22)6-5-14(18)2/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVLSDSGHDEUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a p-tolylamino group, and a chloro-substituted methylphenyl moiety. Its molecular formula is CHClNOS, indicating the presence of various functional groups that may contribute to its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
- Cell Line Studies :
- The compound was tested against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines using the MTT assay to determine its IC. Results indicated an IC of approximately 3.0 μM for HepG2 cells, showcasing its potency in inhibiting cell proliferation .
- Table 1 summarizes the cytotoxic effects observed across different cell lines:
| Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 3.0 | Apoptosis induction, S phase arrest |
| PC-3 | 4.5 | Apoptosis induction, G1/S phase arrest |
Mechanistic Insights
The biological activity of this compound is largely attributed to its ability to inhibit key signaling pathways involved in cancer progression:
- VEGFR and AKT Inhibition : The compound has been shown to inhibit VEGFR-2 and AKT pathways, which are crucial for tumor growth and survival. The IC values for these targets were reported at 0.075 μM and 4.60 μM respectively .
Case Studies
Several case studies have documented the effects of this compound in experimental models:
- Study on Liver Cancer : In a study involving HepG2 cells, treatment with the compound resulted in a significant increase in early and late apoptotic cells as assessed by Annexin V/PI staining. The proportion of early apoptotic cells increased sevenfold compared to untreated controls .
- Prostate Cancer Model : In PC-3 cells, the compound induced cell cycle arrest at G1 phase, leading to reduced cell proliferation and enhanced apoptotic markers .
Comparison with Similar Compounds
Compound 489436-27-3
- Name: 2-{2-[(5-chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide
- Key Features: Thiazolidinone core (4-oxo-1,3-thiazolidin-5-yl) instead of thiazol-4-yl. Substituted with a 5-chloro-2-methoxyphenyl imino group and 3-ethyl chain. Molecular Formula: C₂₁H₂₁Cl₂N₃O₃S; Molar Mass: 466.38 g/mol.
- The methoxy group may enhance solubility but reduce metabolic stability relative to the methyl group in the target compound .
Compound 384861-64-7
- Name : 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- Key Features :
- Benzothiazole core with a nitro-phenyl substituent.
- Molecular Formula : C₁₅H₁₀ClN₃O₃S₂; Molar Mass : 395.85 g/mol.
Functional Group Variations in Acetamide Derivatives
Quinazolinone Derivatives (Compounds 5–10 in )
- Example: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5). Key Features: Quinazolinone core with a sulfamoylphenyl group. Melting Point: 269.0°C; Yield: 87%.
- Comparison: The sulfamoyl group confers strong hydrogen-bonding capacity, likely enhancing enzyme-targeting efficacy compared to the p-tolylamino group. However, the bulkier quinazolinone core may reduce membrane permeability .
Thieno[3,2-d]pyrimidine Derivatives (Compound 686771-26-6)
- Name: 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. Key Features: Thienopyrimidine core with a thiadiazole substituent. Molecular Formula: C₁₉H₁₈N₄O₂S₃; Molar Mass: 438.56 g/mol.
Melting Points and Solubility
- Insights : Higher yields (>80%) are observed in compounds with electron-donating groups (e.g., methoxy in , Compound 9). The target compound’s 5-chloro-2-methyl group may reduce solubility compared to methoxy analogs but improve lipophilicity .
Q & A
Q. Table 1: Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Thiazole formation | Chloroacetyl chloride, TEA, dioxane | 72 | 98.5 | |
| Thioether coupling | NaN3, toluene/water, reflux | 65 | 97.2 |
Q. Table 2: Computational vs. Experimental logP
| Method | logP Value | Deviation (%) |
|---|---|---|
| Calculated (ChemAxon) | 3.8 | – |
| Experimental (shake-flask) | 3.5 | 8.6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
